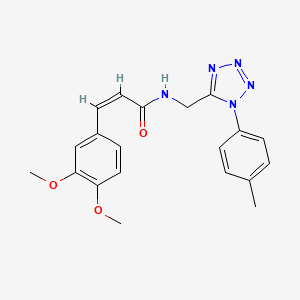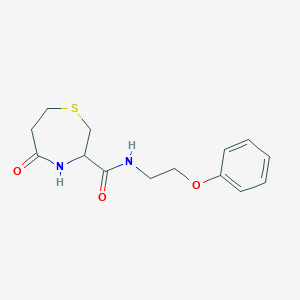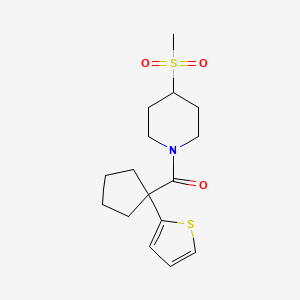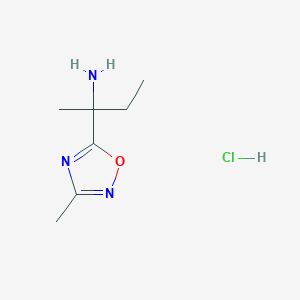
PKG drug G1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PKG drug G1 is an activator of Protein Kinase G Iα (PKG Iα) targeting C42, resulting in vasodilation and blood pressure lowering .
Molecular Structure Analysis
PKG drug G1 has a molecular weight of 257.31 and its molecular formula is C13H11N3OS . The InChI code and SMILES representation provide more details about its molecular structure .Aplicaciones Científicas De Investigación
Cardiovascular System Research
PKG drug G1 is widely used in the research of the cardiovascular system . It’s an activator of protein kinase GIα (PKGIα), which plays a crucial role in cardiovascular functions .
Hypertension Research
PKG drug G1 has been used in the study of hypertension . In a mouse model of angiotensin II-induced hypertension, PKG drug G1 (14.8 mg/kg) induces oxidation of PKGIα, a marker of activation, in the aorta . It decreases mean arterial pressure in the same model when administered at a dose of 20 mg/kg per day for four days .
Vasodilation Research
The drug is also used in the study of vasodilation . It induces relaxation in U-46619-precontracted mesenteric arteries isolated from wild-type mice in a concentration-dependent manner .
Cardiovascular Diseases Research
PKG drug G1 is used in the research of cardiovascular diseases . It’s an important tool in understanding the mechanisms of various cardiovascular diseases and developing potential treatments .
Cardioprotection Research
The nitric oxide (NO)–protein kinase G (PKG) pathway, which PKG drug G1 activates, is known to be an important target for cardioprotection against ischaemia/reperfusion injury and heart failure . This makes PKG drug G1 a valuable tool in cardioprotection research .
Heart Failure Research
PKG drug G1 is used in heart failure research . The NO–cGMP–PKG cascade, which the drug activates, has been shown to have a cardioprotective role, and disruption of this pathway leads to various pathological changes in the heart, including vascular and ventricular dysfunction, fibrosis, and hypertrophy .
Mecanismo De Acción
Target of Action
PKG drug G1 primarily targets Protein Kinase G Iα (PKG Iα) . This protein plays a crucial role in several biological processes, including the regulation of smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis . The drug specifically targets the C42 site of PKG Iα .
Mode of Action
PKG drug G1 interacts with its target by inducing the oxidative activation of PKG Iα . This interaction results in the vasodilation of isolated resistance blood vessels and a decrease in blood pressure . The drug’s mode of action is unique and differs from current therapies .
Biochemical Pathways
PKG drug G1 affects the cGMP-dependent protein kinase pathway . This pathway is implicated in a variety of biological processes, including smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis . The activation of PKG Iα by PKG drug G1 leads to the phosphorylation of a number of biologically important targets .
Pharmacokinetics
It is known that the drug induces the oxidation of pkg iα, a marker of activation, in the aorta in a mouse model of angiotensin ii-induced hypertension . It decreases mean arterial pressure in the same model when administered at a dose of 20 mg/kg per day for four days .
Result of Action
The molecular and cellular effects of PKG drug G1’s action include the relaxation of U-46619-precontracted mesenteric arteries isolated from wild-type mice . In a mouse model of angiotensin II-induced hypertension, the drug decreases mean arterial pressure .
Action Environment
It is known that the drug’s effects are observed in amouse model of angiotensin II-induced hypertension , suggesting that the drug’s efficacy may be influenced by the presence of certain disease states.
Safety and Hazards
Propiedades
IUPAC Name |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCCABLAZZIEJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2889699.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2889700.png)

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2889703.png)
![2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2889705.png)
![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

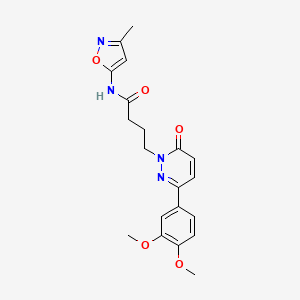
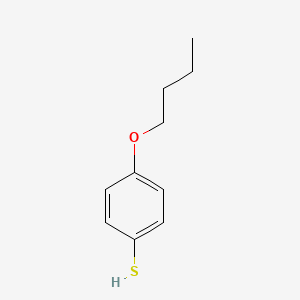
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)
